molecular formula C21H19FN4O2S B6585277 N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-35-8

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B6585277
CAS No.: 1251633-35-8
M. Wt: 410.5 g/mol
InChI Key: JNUQASKFPYHBET-UHFFFAOYSA-N
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Description

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative within the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system of significant pharmacological interest. Key structural features include:

  • 3-Ethyl substituent: Enhances lipophilicity and may improve membrane permeability compared to smaller alkyl groups (e.g., 3-methyl) .
  • N-Benzyl and N-(3-fluorophenyl) sulfonamide groups: These substituents likely influence target selectivity and metabolic stability.

Properties

IUPAC Name

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-12-11-19(15-25(20)21)29(27,28)26(14-16-7-4-3-5-8-16)18-10-6-9-17(22)13-18/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUQASKFPYHBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused with a pyridine ring through a condensation reaction, often using a suitable catalyst and solvent.

    Introduction of Substituents: The benzyl, ethyl, and fluorophenyl groups are introduced through various substitution reactions, typically involving nucleophilic or electrophilic reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent effects and biological activity:

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight IC50 (µM) Key Findings
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) R1=3-CH3, R2=3-Cl, R3=2-F 431.4 Not reported Moderate antimalarial activity; substituent positions affect aryl interactions.
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1=3-C2H5, R2=4-OCH3, R3=3-F ~426.47* 2.24 Highest activity in series; ethyl group enhances potency vs. methyl analogs.
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6e) R1=3-CH3, R2=4-F, R3=H 306.31 Not reported Simplified structure with unsubstituted benzyl; lower lipophilicity.
N-(3-fluorophenyl)-N-(4-methoxyphenyl)methyl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1=3-CH3, R2=4-OCH3, R3=3-F 426.47 Not reported Structural isomer of compound in ; positional effects under study.

Key Observations :

Substituent Effects on Activity :

  • 3-Ethyl vs. 3-Methyl : The 3-ethyl analog in exhibits superior antimalarial activity (IC50 = 2.24 µM) compared to 3-methyl derivatives (e.g., compound 8h in ), likely due to enhanced hydrophobic interactions with falcipain-2, a malarial protease target .
  • Aryl Group Substitutions : Electron-withdrawing groups (e.g., 3-F in ) improve target affinity over electron-donating groups (e.g., 4-OCH3 in ), as evidenced by docking studies .

Positional Isomerism :

  • Compound P048-0981 (R3=3-F, R2=4-OCH3) and its isomer in (R3=3-F, R2=4-OCH3) highlight the critical role of substitution patterns. For instance, the para-methoxy group in may stabilize π-cation interactions with the target’s active site.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 6e , lacking a benzyl group) are synthesized in higher yields (80% vs. 67% for 8h ), suggesting trade-offs between structural complexity and scalability.

Biological Activity

N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolopyridine sulfonamide class, which has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer research. This compound's unique structural features make it a promising candidate for various therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused to a pyridine structure, with substituents including a benzyl group, an ethyl group, and a fluorophenyl moiety. This configuration contributes to its diverse biological activity.

Feature Description
Triazole Ring Provides stability and biological activity
Pyridine Structure Enhances interaction with biological targets
Benzyl Group Increases lipophilicity and potential for enzyme inhibition
Fluorophenyl Moiety Modulates electronic properties and enhances binding affinity

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the triazolopyridine class. Specifically, this compound has shown promising results in vitro against Plasmodium falciparum, the causative agent of malaria. In a study evaluating various derivatives, compounds demonstrated IC50 values as low as 2.24 μM, indicating significant inhibitory effects on the parasite's growth .

Anticancer Properties

In addition to its antimalarial activity, this compound has been investigated for its anticancer properties. The triazolopyridine scaffold has been associated with various mechanisms of action against cancer cells, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth.
  • Cell Cycle Modulation : It can interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in malignant cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding to Enzymes : The compound likely binds to the active sites of enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may alter cellular signaling pathways that regulate growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolopyridine derivatives:

  • Antimalarial Screening : A virtual library screening identified several promising candidates with significant activity against Plasmodium falciparum .
  • Anticancer Activity : Research has shown that related compounds exhibit cytotoxicity against various cancer cell lines through multiple pathways .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step processes allowing for structural modifications that could enhance biological activity .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • In Vivo Studies : Further investigations are needed to confirm the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound operates could lead to more targeted therapies.
  • Analog Development : Synthesis of analogs could optimize pharmacological properties and broaden therapeutic applications.

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